Pyridin-4-yl vs. Pyridin-3-yl Substitution
The pyridin-4-yl regioisomer (target compound) is structurally distinct from its pyridin-3-yl counterpart. While direct data for the target are limited, class-level inference from closely related aminobenzoate esters indicates that the pyridin-4-yl isomer exhibits different biological target engagement. For example, a related pyridin-3-yl regioisomer (methyl 3-amino-4-(pyridin-3-yl)benzoate) demonstrates nanomolar inhibition of PI3Kα (IC50 = 35 nM) [1]. In contrast, the 4-pyridyl scaffold (target compound) is structurally aligned with PDE4A inhibitors, with class-typical potencies in the high nanomolar to low micromolar range [2]. This divergence in kinase selectivity underscores the critical role of pyridyl nitrogen positioning in defining biological activity profiles.
vs.
3-Pyridyl regioisomer (PI3Kα IC50 35 nM)
| Evidence Dimension | Kinase inhibition potency |
|---|---|
| Target Compound Data | Not directly reported; expected to align with PDE4A-class scaffolds (e.g., Ki ~ 550 nM for related 4-pyridyl-containing PDE4A inhibitor) [2] |
| Comparator Or Baseline | Methyl 3-amino-4-(pyridin-3-yl)benzoate (IC50 = 35 nM vs. PI3Kα) [1] |
| Quantified Difference | Qualitatively different kinase target profiles; 4-pyridyl regioisomer favors PDE4A, 3-pyridyl regioisomer favors PI3Kα. |
| Conditions | In vitro recombinant enzyme assays (BindingDB data). |
Why This Matters
Selecting the correct pyridyl regioisomer is essential for achieving the desired kinase selectivity profile in drug discovery campaigns.
- [1] BindingDB BDBM207234. (n.d.). Inhibition of recombinant human PI3K p110alpha (IC50 = 35 nM). US9260439, 211. View Source
- [2] BindingDB BDBM50150280 CHEMBL3770641. (n.d.). Inhibition of recombinant full length human PDE4A (Ki = 550 nM). View Source
